molecular formula C20H24O2 B14346610 Hexyl ([1,1'-biphenyl]-4-yl)acetate CAS No. 91300-57-1

Hexyl ([1,1'-biphenyl]-4-yl)acetate

Cat. No.: B14346610
CAS No.: 91300-57-1
M. Wt: 296.4 g/mol
InChI Key: ZCDFTQUJAUTYNY-UHFFFAOYSA-N
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Description

Hexyl ([1,1'-biphenyl]-4-yl)acetate (CAS 54334-92-8) is a biphenyl-substituted ester with the molecular formula C₂₀H₂₄O₃ and a molecular weight of 312.4 g/mol . Structurally, it consists of a [1,1'-biphenyl]-4-yl group linked to an acetate moiety modified with a hexyloxy chain.

Properties

CAS No.

91300-57-1

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

hexyl 2-(4-phenylphenyl)acetate

InChI

InChI=1S/C20H24O2/c1-2-3-4-8-15-22-20(21)16-17-11-13-19(14-12-17)18-9-6-5-7-10-18/h5-7,9-14H,2-4,8,15-16H2,1H3

InChI Key

ZCDFTQUJAUTYNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Hexyl ([1,1'-Biphenyl]-4-yl)acetate

Direct Esterification via Carbodiimide Coupling

Reaction Mechanism

This method employs a carbodiimide-based coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of ([1,1'-biphenyl]-4-yl)acetic acid. The activated intermediate subsequently reacts with hexanol in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP).

Experimental Procedure

  • Reactants :

    • ([1,1'-Biphenyl]-4-yl)acetic acid (1 equiv)
    • Hexanol (1.2 equiv)
    • DCC (1.1 equiv)
    • DMAP (0.1 equiv)
    • Dichloromethane (DCM) solvent
  • Steps :

    • Dissolve the acid and hexanol in anhydrous DCM.
    • Add DCC and DMAP under nitrogen atmosphere.
    • Stir at 20–25°C for 12–24 hours.
    • Filter precipitated N,N'-dicyclohexylurea (DCU) and concentrate the filtrate.
    • Purify via column chromatography (hexane/ethyl acetate).
  • Yield : 75–94%.

Advantages and Limitations

  • Advantages : High selectivity, mild conditions, and compatibility with sensitive functional groups.
  • Limitations : Requires stoichiometric carbodiimide, generating DCU as a byproduct.

Acid-Catalyzed Fischer Esterification

Reaction Mechanism

The carboxylic acid reacts directly with hexanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) via a reversible equilibrium. Excess alcohol or azeotropic removal of water drives the reaction forward.

Experimental Procedure

  • Reactants :

    • ([1,1'-Biphenyl]-4-yl)acetic acid (1 equiv)
    • Hexanol (5–10 equiv)
    • Concentrated H2SO4 (0.1 equiv)
  • Steps :

    • Reflux the mixture at 110–120°C for 6–12 hours.
    • Neutralize with aqueous NaHCO3.
    • Extract with ethyl acetate and dry over MgSO4.
    • Purify via distillation or recrystallization.
  • Yield : 60–78%.

Advantages and Limitations

  • Advantages : Cost-effective, no coupling agents required.
  • Limitations : Requires high temperatures, lower yields due to equilibrium limitations.

Transition Metal-Catalyzed Synthesis of the Biphenyl Core

Suzuki-Miyaura Coupling

The biphenyl moiety is constructed prior to esterification. For example, 4-bromophenylacetic acid is coupled with phenylboronic acid using a palladium catalyst.

Experimental Procedure
  • Reactants :

    • 4-Bromophenylacetic acid (1 equiv)
    • Phenylboronic acid (1.2 equiv)
    • Pd(PPh3)4 (0.05 equiv)
    • K2CO3 (2 equiv)
    • Solvent: DME/H2O (4:1)
  • Steps :

    • Heat at 80°C for 12 hours under nitrogen.
    • Acidify, extract, and purify the biphenylacetic acid intermediate.
    • Proceed to esterification with hexanol via methods 1.1 or 1.2.
  • Overall Yield : 50–65% (two-step process).

Copper-Catalyzed Cyclohexanol Dehydration

A novel method reported in CN104311377A utilizes copper catalysts to dehydrogenate cyclohexanol derivatives, forming biphenyl structures.

Comparison of Synthetic Methods

Method Catalyst/Reagent Temperature Yield Key Reference
Carbodiimide coupling DCC/DMAP 20–25°C 75–94%
Fischer esterification H2SO4 110–120°C 60–78%
Suzuki coupling + esterif. Pd(PPh3)4 80°C 50–65%

Analytical Characterization

  • 1H NMR (CDCl3): δ 0.91 (t, 3H, CH3), 1.30–1.65 (m, 8H, hexyl chain), 3.52 (s, 2H, CH2CO), 7.28–7.62 (m, 9H, biphenyl).
  • IR : 1725 cm−1 (C=O stretch), 1260 cm−1 (C–O ester).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve efficiency for large-scale production (patent US10774036B2).
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/hexane.

Chemical Reactions Analysis

Types of Reactions

Hexyl ([1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanol and [1,1’-biphenyl]-4-yl acetic acid.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of new esters or other derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used for the reduction of esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include hexanol, [1,1’-biphenyl]-4-yl acetic acid, and various substituted esters and alcohols.

Scientific Research Applications

Hexyl ([1,1’-biphenyl]-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Hexyl ([1,1’-biphenyl]-4-yl)acetate is used in the formulation of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Hexyl ([1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis, releasing hexanol and [1,1’-biphenyl]-4-yl acetic acid, which may interact with cellular components. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Hexyl ([1,1'-biphenyl]-4-yl)acetate and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Trends
This compound 54334-92-8 C₂₀H₂₄O₃ 312.40 Biphenyl core + hexyloxy-acetate ester High lipophilicity
Ethyl [1,1'-biphenyl]-4-acetate 14062-23-8 C₁₆H₁₆O₂ 240.30 Biphenyl core + ethyl ester Moderate lipophilicity
Methyl 2-([1,1'-biphenyl]-4-yl)acetate N/A C₁₅H₁₄O₂ 226.27 Biphenyl core + methyl ester Low water solubility
([1,1'-biphenyl]-4-yloxy)acetic acid 13333-86-3 C₁₄H₁₂O₃ 228.25 Biphenyl core + carboxylic acid + ether Polar due to -COOH group
4'-Hexyl-[1,1'-biphenyl]-4-carboxylic acid 59662-48-5 C₁₉H₂₂O₂ 282.38 Biphenyl core + hexyl chain + -COOH Amphiphilic

Key Observations :

  • Lipophilicity : The hexyloxy chain in this compound enhances lipophilicity compared to shorter-chain esters (e.g., ethyl or methyl), making it suitable for lipid-based formulations .
  • Polarity : Carboxylic acid derivatives (e.g., [1,1'-biphenyl]-4-yloxy)acetic acid) exhibit higher polarity due to the -COOH group, increasing water solubility but reducing membrane permeability compared to esters .

Q & A

Basic: What are the standard laboratory protocols for synthesizing Hexyl ([1,1'-biphenyl]-4-yl)acetate?

This compound is typically synthesized via esterification or transesterification reactions. A validated approach involves coupling biphenyl acetic acid derivatives with hexanol under catalytic conditions. For example, gallium-catalyzed reactions (e.g., Scriabine-type mechanisms) can facilitate the formation of biphenyl acetate esters, as demonstrated in analogous systems . Key steps include:

  • Reagent Preparation : Use anhydrous conditions to avoid hydrolysis.
  • Catalyst Selection : GaCl₃ or other Lewis acids enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product.
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of acid and alcohol (1:1.2 molar ratio recommended).

Basic: How is this compound characterized using spectroscopic techniques?

Characterization relies on ¹H/¹³C-NMR , FT-IR , and HRMS . For NMR:

  • Sample Preparation : Dissolve in deuterated chloroform (CDCl₃) at 10–20 mg/mL .
  • Key Peaks :
    • ¹H-NMR : Biphenyl protons (δ 7.2–7.6 ppm, multiplet), acetate methylene (δ 3.6–4.1 ppm), hexyl chain (δ 0.8–1.7 ppm).
    • ¹³C-NMR : Carbonyl carbon (δ 170–172 ppm), aromatic carbons (δ 125–140 ppm).
  • Validation : Compare spectral data with structurally related compounds, such as 4-biphenylacetic acid derivatives .

Advanced: How can researchers optimize molecular docking simulations for this compound?

AutoDock Vina is recommended for docking studies due to its speed and accuracy . Optimization strategies:

  • Grid Parameterization : Define the binding site using X-ray crystallography or homology modeling data.
  • Scoring Function Adjustments : Customize the affinity map to account for hydrophobic interactions in the biphenyl moiety.
  • Parallel Processing : Utilize multithreading (8–16 cores) to reduce computational time.
  • Validation : Cross-check results with MD simulations or experimental binding assays (e.g., SPR).

Advanced: What methodologies address discrepancies in NMR data for biphenyl acetate derivatives?

Contradictions in NMR shifts may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

  • High-Resolution NMR : Use 500+ MHz instruments to resolve overlapping peaks .
  • Solvent Screening : Test multiple deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
  • Supplementary Techniques : Combine with 2D-COSY or HSQC to assign ambiguous protons/carbons .

Safety: What protocols are recommended for handling this compound in laboratories?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Analytical: Which chromatographic methods validate the purity of this compound?

Reverse-Phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. A validated protocol includes:

  • Mobile Phase : Methanol/buffer (65:35 v/v; buffer = sodium acetate + 1-octanesulfonate, pH 4.6) .
  • System Suitability : Ensure resolution (R > 2.0) between the analyte and related impurities (e.g., unreacted biphenyl acetic acid).

Stability and Reactivity: How does this compound behave under varying storage conditions?

  • Thermal Stability : Stable below 40°C; avoid prolonged exposure to heat to prevent ester hydrolysis.
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Chemical Reactivity : Susceptible to nucleophilic attack at the ester carbonyl; avoid strong bases .

Advanced: What catalytic mechanisms influence the reactivity of this compound?

In gallium-catalyzed systems, the biphenyl group’s steric bulk directs regioselectivity during reactions. Computational studies suggest:

  • Electron Density Effects : The electron-withdrawing acetate group polarizes the biphenyl ring, enhancing electrophilic substitution at para positions .
  • Steric Hindrance : Hexyl chains may shield reactive sites, requiring optimized catalyst loading (5–10 mol%) .

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